molecular formula C7H5Cl2NO2 B021857 5-Amino-2,4-dichlorobenzoic acid CAS No. 19861-63-3

5-Amino-2,4-dichlorobenzoic acid

Cat. No. B021857
Key on ui cas rn: 19861-63-3
M. Wt: 206.02 g/mol
InChI Key: GWQAKTJQXQZZNO-UHFFFAOYSA-N
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Patent
US08889695B2

Procedure details

Tin(II) Chloride hydrate (50 g, 0.29 mol) was added to a solution of 2,4-dichloro-5-nitrobenzoic acid 1-2 (10.0 g, 0.045 mol) in EtOH (200 mL). The mixture was stirred for 70° C. for 30 min, cooled and poured onto ice. The pH of the mixture was adjusted to 8 using saturated aqueous NaHCO3. The suspension was left to stir at room temperature for 5 h and re-acidified to pH 5 with glacial AcOH. The resulting white suspension was continuously washed with EtOAc, the extracts combined, washed with brine, dried over Na2SO4, filtered and concentrated to afford the desired amine 1-3 as an off-white solid (8.8 g, 96%). 1H NMR (400 MHz, CD3OD) δ7.27 (s, 1H), 7.30 (s, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
96%

Identifiers

REACTION_CXSMILES
O.[Sn](Cl)Cl.[Cl:5][C:6]1[CH:14]=[C:13]([Cl:15])[C:12]([N+:16]([O-])=O)=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].C([O-])(O)=O.[Na+].CC(O)=O>CCO>[Cl:5][C:6]1[CH:14]=[C:13]([Cl:15])[C:12]([NH2:16])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O.[Sn](Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured onto ice
WAIT
Type
WAIT
Details
The suspension was left
WASH
Type
WASH
Details
The resulting white suspension was continuously washed with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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